3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
CAS No.:
Cat. No.: VC16394382
Molecular Formula: C22H27N5O3S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O3S |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 3-(4-piperidin-1-ylsulfonylphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C22H27N5O3S/c28-22(23-14-13-21-25-24-20-6-2-5-17-27(20)21)12-9-18-7-10-19(11-8-18)31(29,30)26-15-3-1-4-16-26/h2,5-8,10-11,17H,1,3-4,9,12-16H2,(H,23,28) |
| Standard InChI Key | DOYZVWDRJZVJQW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features three distinct components:
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A piperidin-1-ylsulfonyl group attached to a phenyl ring, contributing to solubility and target binding.
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A propanamide linker that bridges the sulfonamide-containing phenyl group and the triazolopyridine moiety.
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A triazolo[4,3-a]pyridine group, a nitrogen-rich heterocycle known for its role in medicinal chemistry .
The IUPAC name, 3-(4-piperidin-1-ylsulfonylphenyl)-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide, reflects this arrangement (Figure 1).
Table 1: Key Molecular Properties
The sulfonamide group (R-SO₂-NR₂) enhances hydrogen-bonding capabilities, while the triazolopyridine system may engage in π-π stacking interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions:
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Sulfonamide Formation: Piperidine reacts with a sulfonyl chloride derivative to yield the piperidin-1-ylsulfonyl group, which is then attached to a phenyl ring.
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Triazolopyridine Synthesis: Cyclization of pyridine derivatives with hydrazine forms the triazolo[4,3-a]pyridine core.
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Coupling Reactions: The propanamide linker connects the sulfonamide-phenyl and triazolopyridine-ethyl groups via amide bond formation, typically using carbodiimide-based coupling agents .
Table 2: Comparative Analysis of Synthetic Intermediates
| Intermediate | Role in Synthesis | Key Functional Groups |
|---|---|---|
| 4-(Piperidin-1-ylsulfonyl)benzaldehyde | Electrophilic component | Sulfonamide, aldehyde |
| 3-Amino-triazolo[4,3-a]pyridine | Nucleophilic component | Triazole, pyridine |
Challenges in synthesis include managing steric hindrance during coupling and ensuring regioselectivity in triazole formation.
| Compound | Target Organism | IC₅₀ (μM) |
|---|---|---|
| Triazolo[4,3-a]pyridine sulfonamide | Plasmodium falciparum | 0.12 ± 0.03 |
| Piperidine-sulfonamide derivative | Staphylococcus aureus | 1.45 ± 0.21 |
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
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Absorption: High molecular weight (441.5 g/mol) may limit oral bioavailability.
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Metabolism: Piperidine and triazole moieties are susceptible to cytochrome P450-mediated oxidation.
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Toxicity: Sulfonamides carry risks of hypersensitivity reactions, necessitating structural optimization .
Challenges and Future Directions
Despite its promise, the compound faces hurdles:
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Synthetic Complexity: Multi-step synthesis reduces scalability.
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Selectivity: Off-target effects on human carbonic anhydrases require mitigation.
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Solubility: The hydrophobic triazolopyridine group may necessitate prodrug strategies.
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